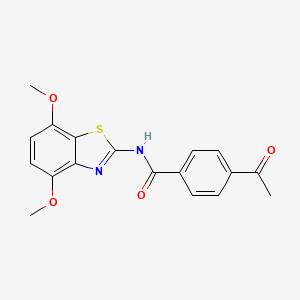

4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-10(21)11-4-6-12(7-5-11)17(22)20-18-19-15-13(23-2)8-9-14(24-3)16(15)25-18/h4-9H,1-3H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTZBSFYEVDNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves green chemistry approaches. These methods focus on reducing environmental impact by using sustainable and eco-friendly processes. For instance, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene as a catalyst has been reported as an efficient method .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide and Benzothiazole Families

The compound is compared below with key analogues based on substituent patterns and pharmacological profiles:

Table 1: Structural and Pharmacological Comparisons

Key Observations :

Substituent Effects on Activity: The 4-acetyl group in the target compound may confer selectivity for enzymes or receptors distinct from the dimethylsulfamoyl group in ’s analogue, which is bulkier and more polar . Methoxy Positioning: The 4,7-dimethoxy arrangement on the benzothiazole (vs.

Pharmacokinetic Implications :

- The target compound’s predicted LogP (~2.5) balances lipophilicity and solubility, whereas the hydrochloride salt in ’s analogue improves aqueous solubility but reduces passive diffusion .

- Amisulpride’s low LogP (~0.9) reflects its polar sulfonyl group, favoring renal excretion but limiting blood-brain barrier penetration compared to benzothiazole-containing compounds .

Synthetic Considerations :

Toxicity and Metabolic Stability

- Benzamide derivatives like amisulpride are associated with neuroleptic side effects (e.g., extrapyramidal symptoms), but the benzothiazole moiety in the target compound may reduce central nervous system penetration, mitigating such risks .

- Methoxy groups generally improve metabolic stability by blocking oxidative degradation pathways, as seen in papaverine analogues () .

Biological Activity

The compound 4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole, a class known for diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure

The molecular formula of the compound is , and its structure features a benzothiazole moiety substituted with an acetyl and a methoxy group. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |

| A549 (lung cancer) | 8.7 | Cell cycle arrest |

| HeLa (cervical cancer) | 12.3 | Inhibition of proliferation |

These compounds typically act by disrupting microtubule dynamics or inducing oxidative stress within the cancer cells .

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been extensively documented. The following table summarizes the antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/ml) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive bacteria |

| Escherichia coli | 16 | Gram-negative bacteria |

| Candida albicans | 64 | Fungal pathogen |

The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Activity

Research indicates that benzothiazole derivatives can significantly reduce inflammation markers. For example, in vitro studies showed that treatment with compounds similar to This compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

- Anticancer Study : A study conducted on a series of benzothiazole derivatives demonstrated their potential as anticancer agents through in vivo models where tumor growth was significantly reduced after treatment with these compounds.

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of benzothiazole derivatives against resistant bacterial strains, it was found that these compounds exhibited potent activity compared to conventional antibiotics.

- Inflammation Model : In a mouse model of acute inflammation, the administration of a related benzothiazole compound resulted in a marked reduction in paw edema and inflammatory cell infiltration.

Q & A

Q. What are the standard synthetic routes for preparing 4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide, and how are reaction conditions optimized?

A common approach involves condensation reactions between benzothiazole-amine intermediates and acylating agents. For example, refluxing substituted benzaldehydes with amine precursors in ethanol/acetic acid under controlled conditions (e.g., 4–6 hours) can yield benzothiazole derivatives . Optimization may include adjusting solvent polarity, catalyst selection (e.g., glacial acetic acid), and temperature to improve yield and purity.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Structural confirmation relies on NMR (¹H/¹³C for methoxy, acetyl, and benzothiazole protons), IR (to identify carbonyl and amide groups), and mass spectrometry (for molecular ion verification). Purity assessment typically employs HPLC or TLC with hexane/ethyl acetate gradients . Crystallographic studies (e.g., single-crystal X-ray diffraction) may resolve stereochemical ambiguities .

Q. What preliminary biological assays are recommended to screen its bioactivity?

Initial screens include:

- Antimicrobial assays : Disc diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

- Enzyme inhibition : Kinetic studies on targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) for anti-inflammatory or neuroprotective activity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) elucidate its reactivity and binding mechanisms?

- Density Functional Theory (DFT) : Calculates electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with kinase domains) to identify key binding residues and validate pharmacophore models .

- Lattice energy calculations : Assess crystal packing stability for polymorph screening .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-response reevaluation : Confirm activity thresholds using standardized protocols (e.g., CLSI guidelines for antimicrobials).

- Metabolite profiling : LC-MS to rule out degradation products influencing results .

- Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent effects .

Q. How does the 4,7-dimethoxy substitution on the benzothiazole ring influence pharmacological properties?

- Lipophilicity : Methoxy groups enhance membrane permeability (logP calculations).

- Metabolic stability : Electron-donating substituents reduce oxidative degradation, as seen in trifluoromethyl analogs .

- Target selectivity : Steric and electronic effects may modulate binding to enzymes like COX-2 versus COX-1 .

Q. What advanced synthetic methodologies (e.g., click chemistry) enable efficient derivatization?

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties to the benzamide core, enhancing solubility or bioactivity .

- Membrane separation technologies : Purify intermediates using nanofiltration to remove byproducts .

Methodological Guidance

Q. How should researchers design SAR studies for this compound?

- Core modifications : Vary the benzothiazole (e.g., chloro vs. methoxy) and benzamide (e.g., acetyl vs. nitro) groups.

- Bioisosteric replacement : Substitute the acetyl group with sulfonamide or urea to assess hydrogen-bonding impact .

- Pharmacokinetic profiling : Measure logD, plasma protein binding, and CYP450 inhibition to prioritize lead candidates .

Q. What are best practices for resolving low yields in amide coupling steps?

- Coupling reagents : Use HATU or EDCI/HOBt instead of DCC to minimize racemization.

- Solvent optimization : Switch from DMF to THF or dichloromethane to reduce side reactions .

- Microwave-assisted synthesis : Accelerate reaction kinetics and improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.